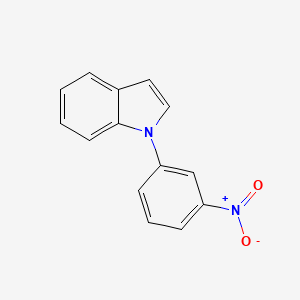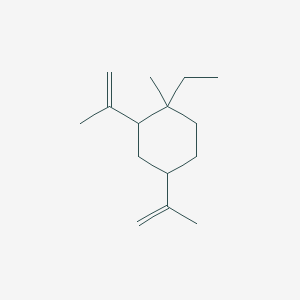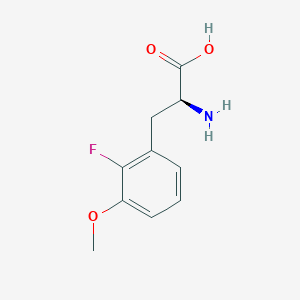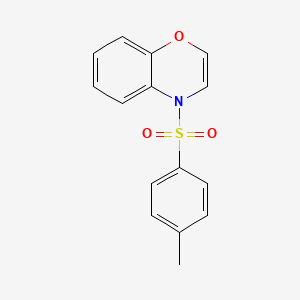![molecular formula C15H24O3 B12516968 2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol CAS No. 685888-20-4](/img/structure/B12516968.png)
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol is an organic compound with the molecular formula C15H24O3. It is a derivative of phenoxyethanol, where the phenyl ring is substituted with a hexyloxy group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol typically involves the reaction of 2-methyl-4-(hexyloxy)phenol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-[4-(Hexyloxy)-2-methylphenoxy]acetaldehyde or 2-[4-(Hexyloxy)-2-methylphenoxy]acetone.
Reduction: Formation of 2-[4-(Hexyloxy)-2-methylphenoxy]ethane.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of coatings, adhesives, and sealants due to its chemical stability and compatibility with other materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol involves its interaction with cellular membranes. The hexyloxy group enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hexyloxy)ethanol: A glycol ether with similar structural features but lacks the phenoxy group.
Phenoxyethanol: A simpler analog without the hexyloxy and methyl substitutions.
2-[4-(Methoxy)-2-methylphenoxy]ethan-1-ol: Similar structure but with a methoxy group instead of a hexyloxy group.
Uniqueness
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol is unique due to the presence of both the hexyloxy and methyl groups on the phenoxy ring. These substitutions enhance its lipophilicity and chemical stability, making it more effective in applications requiring membrane interaction and chemical resistance.
Propriétés
Numéro CAS |
685888-20-4 |
|---|---|
Formule moléculaire |
C15H24O3 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
2-(4-hexoxy-2-methylphenoxy)ethanol |
InChI |
InChI=1S/C15H24O3/c1-3-4-5-6-10-17-14-7-8-15(13(2)12-14)18-11-9-16/h7-8,12,16H,3-6,9-11H2,1-2H3 |
Clé InChI |
JDDBOUJEOMZOPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1)OCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)

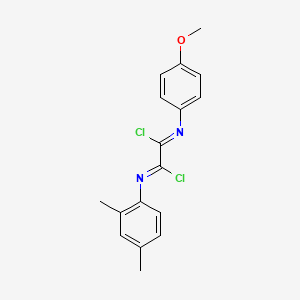
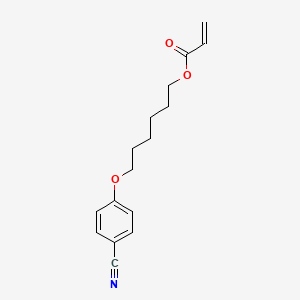
![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)

![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
dimethylsilane](/img/structure/B12516925.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
